molecular formula C22H22N4O3S B2453365 2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 941999-61-7

2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2453365
CAS No.: 941999-61-7
M. Wt: 422.5
InChI Key: AODGGXURXFSJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several functional groups, including a methoxy group, a phenoxy group, a thiazole ring, and a triazole ring. The o-tolyl group is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and triazole rings, the introduction of the methoxy and phenoxy groups, and the coupling of these groups to form the final compound. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and triazole rings would likely contribute to the rigidity of the molecule, while the methoxy and phenoxy groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy group might be susceptible to reactions with strong acids or bases, while the thiazole and triazole rings might undergo reactions with electrophiles or nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its melting and boiling points would depend on the strength of its intermolecular forces, and its reactivity would be determined by the presence of reactive sites within the molecule .

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds related to 2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide have been explored for their potential anticancer properties. Notably, the synthesis of N-(R-phenyl)-(6-oxo-5,6-dihydro[1,3]thiazol[3,2-b][1,2,4]triazol-5-yl)acetamides and their derivatives has shown promising anticancer activity against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. These compounds were synthesized following a [2+3]-cyclocondensation reaction and their structures were confirmed through NMR and X-ray analysis. The study emphasized that 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones exhibited more potent anticancer activity compared to their respective amides (Lesyk et al., 2007).

Antimicrobial and Antifungal Activities

Further research has highlighted the antimicrobial potential of similar compounds. For instance, a series of 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-Narylacetamides demonstrated significant in vitro antibacterial and antifungal activity against various microorganisms. These compounds were synthesized in good yield and their structures were characterized by spectral data (Lobo et al., 2010).

Pharmacological Activities

Additionally, the synthesis and pharmacological activities of related compounds were explored, revealing a broad spectrum of potential biological effects. A study synthesized thirteen new compounds with a 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-one structure. These compounds underwent testing for their anti-inflammatory activity and gastric ulceration potential, indicating a range of pharmacological interactions and effects (Berk et al., 2001).

Mechanism of Action

Target of Action

The compound belongs to the class of Thiazolo[3,2-b][1,2,4]triazoles , which are known to possess a wide range of biological activities . .

Mode of Action

Compounds in the thiazolo[3,2-b][1,2,4]triazole class are known to exhibit various biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-hiv properties . The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.

Biochemical Pathways

Given the wide range of biological activities exhibited by Thiazolo[3,2-b][1,2,4]triazoles , it can be inferred that multiple biochemical pathways might be affected

Result of Action

Given the biological activities associated with thiazolo[3,2-b][1,2,4]triazoles , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the synthesis of thiazolo[3,2-b][1,2,4]triazoles has been achieved under eco-friendly conditions , suggesting that environmental factors may play a role in the synthesis and possibly the action of these compounds.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future study of this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include testing its biological activity, studying its reactivity under various conditions, or exploring its potential use in materials science or other fields .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-7-3-4-8-17(15)21-24-22-26(25-21)16(14-30-22)11-12-23-20(27)13-29-19-10-6-5-9-18(19)28-2/h3-10,14H,11-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODGGXURXFSJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.